molecular formula C11H15NO3S2 B5879105 4-{[4-(methylthio)phenyl]sulfonyl}morpholine

4-{[4-(methylthio)phenyl]sulfonyl}morpholine

Cat. No. B5879105
M. Wt: 273.4 g/mol
InChI Key: JVFIUDWLYWPTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(methylthio)phenyl]sulfonyl}morpholine, also known as MRT67307, is a small molecule inhibitor that has been widely used in scientific research for its ability to target specific protein kinases. This compound has been found to have a variety of potential applications in the fields of cancer research, neurobiology, and inflammation.

Scientific Research Applications

Antimicrobial and Modulating Activity

  • 4-(Phenylsulfonyl) morpholine, a related compound, shows antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. This suggests its potential in treating diseases caused by microorganisms (Oliveira et al., 2015).

Synthesis and Biological Activities

  • New sydnone derivatives containing morpholine, including 3-(4-(morpholin-4-yl)phenyl)-4-(secondary substituted amino-4-yl sulfonyl) sydnone, were synthesized and tested for antimicrobial activity (Savaliya et al., 2013).

Antifungal Applications

  • A study focused on creating a new drug with antifungal activity investigated the mutagenic effects and predicted carcinogenicity of a compound related to 4-{[4-(methylthio)phenyl]sulfonyl}morpholine, showing promising results for treating fungal pathologies of the skin (Bushuieva et al., 2022).

Antibacterial Activity

  • Sulphonamide substituted derivatives of morpholine were synthesized and evaluated for their in vitro antibacterial activity against various bacteria. The compounds showed moderate activity against certain strains, indicating potential drug applications (Ahmed et al., 2021).

Anticancer Evaluation

  • Novel indole-based sulfonohydrazide derivatives containing a morpholine ring were synthesized and screened for anticancer activity against breast cancer cell lines. Certain compounds showed promising inhibition, indicating potential for cancer treatment (Gaur et al., 2022).

Chemical Synthesis and Characterization

  • The synthesis of various derivatives of morpholine, including compounds similar to this compound, and their characterization through various spectroscopic techniques have been reported. This research contributes to the development of new chemical entities (Various Authors).

properties

IUPAC Name

4-(4-methylsulfanylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S2/c1-16-10-2-4-11(5-3-10)17(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFIUDWLYWPTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(methylthio)phenyl]sulfonyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{[4-(methylthio)phenyl]sulfonyl}morpholine
Reactant of Route 3
Reactant of Route 3
4-{[4-(methylthio)phenyl]sulfonyl}morpholine
Reactant of Route 4
Reactant of Route 4
4-{[4-(methylthio)phenyl]sulfonyl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{[4-(methylthio)phenyl]sulfonyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{[4-(methylthio)phenyl]sulfonyl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.